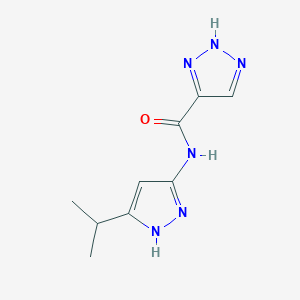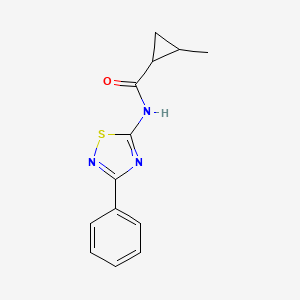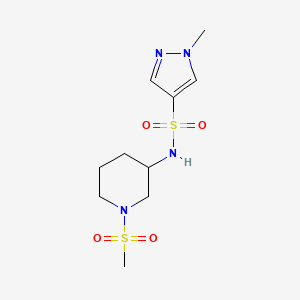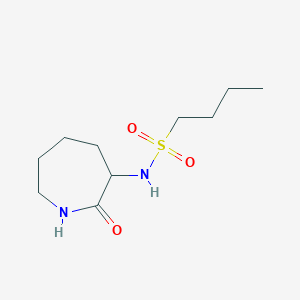
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, also known as FMOC-L-3,4-diaminobutyric acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is a pyridine derivative that has been shown to exhibit several interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid has been shown to exhibit several interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Furthermore, N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid has been shown to enhance the activity of certain enzymes involved in the metabolism of neurotransmitters, suggesting that it may have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to exhibit significant activity at relatively low concentrations, making it a promising candidate for further investigation. However, one limitation of using N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid. One area of focus could be on the development of new drugs and therapies based on this compound, particularly in the fields of cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid could help to elucidate its potential therapeutic applications and identify new targets for drug development. Finally, research could also focus on improving the solubility and bioavailability of this compound, which could help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid can be achieved through a multi-step process that involves several chemical reactions. One of the most common methods of synthesis involves the reaction of 4-fluoroaniline with methyl pyridine-3-carboxylate to form the intermediate product, which is then further reacted with N,N-dimethylformamide and sodium hydride to yield the final product.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid has been extensively studied for its potential applications in the development of new drugs and therapies. One of the main areas of research has been in the field of cancer treatment, where this compound has been shown to exhibit significant anti-cancer activity in vitro. Additionally, N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamideiaminobutyric acid has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-16(11-5-3-10(14)4-6-11)13(18)9-2-7-12(17)15-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZAHFCIYKAPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)

![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)



![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)

